molecular formula C5H4ClN5 B6618957 5-chloro-1H-pyrazolo[3,4-c]pyridazin-3-amine CAS No. 64613-37-2

5-chloro-1H-pyrazolo[3,4-c]pyridazin-3-amine

Cat. No.: B6618957
CAS No.: 64613-37-2
M. Wt: 169.57 g/mol
InChI Key: HBENXQDIFRNASA-UHFFFAOYSA-N
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Description

5-chloro-1H-pyrazolo[3,4-c]pyridazin-3-amine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and drug discovery. The compound features a pyrazolo[3,4-c]pyridazine core, which is known for its structural similarity to purine, a fundamental component of nucleic acids. This structural motif allows the compound to interact with various biological targets, making it a valuable scaffold in the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of pyrazole with thionyl chloride, followed by reduction to yield the desired compound . Another approach involves the use of 1′-{5-chloro-1H-pyrazolo[3,4-c]pyridin-1-yl}ethan-1′-one as a starting material, which is then treated with sodium methoxide in anhydrous methanol .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

5-chloro-1H-pyrazolo[3,4-c]pyridazin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide and other nucleophiles.

    Suzuki–Miyaura Cross-Coupling: Reagents include boronic acids, palladium catalysts, and bases such as potassium carbonate.

    Buchwald–Hartwig Amination: Reagents include palladium catalysts, ligands, and amine sources.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura cross-coupling can yield various substituted pyrazolo[3,4-c]pyridazines, while amination reactions can introduce different amine functionalities.

Mechanism of Action

The mechanism of action of 5-chloro-1H-pyrazolo[3,4-c]pyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural similarity to purine allows it to bind to active sites on these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-1H-pyrazolo[3,4-c]pyridine
  • 1H-pyrazolo[3,4-b]pyridine
  • 1H-pyrazolo[3,4-d]pyrimidine

Uniqueness

5-chloro-1H-pyrazolo[3,4-c]pyridazin-3-amine is unique due to its specific substitution pattern and the presence of a chlorine atom, which can influence its reactivity and interactions with biological targets. Compared to other similar compounds, it offers distinct opportunities for functionalization and optimization in drug discovery programs .

Properties

IUPAC Name

5-chloro-1H-pyrazolo[3,4-c]pyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN5/c6-3-1-2-4(7)9-11-5(2)10-8-3/h1H,(H3,7,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBENXQDIFRNASA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NNC2=NN=C1Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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